molecular formula C5H11NO B3324772 (R)-2-Azetidin-2-yl-ethanol CAS No. 1965314-52-6

(R)-2-Azetidin-2-yl-ethanol

Cat. No.: B3324772
CAS No.: 1965314-52-6
M. Wt: 101.15 g/mol
InChI Key: MKXFHIPYFJSPKX-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Azetidin-2-yl-ethanol is a chiral compound with a four-membered azetidine ring and a hydroxyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Azetidin-2-yl-ethanol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable chiral precursor, such as ®-glycidol.

    Ring Formation: The azetidine ring can be formed through a cyclization reaction. One common method involves the reaction of ®-glycidol with an amine under basic conditions to form the azetidine ring.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through various methods, including reduction reactions.

Industrial Production Methods: In an industrial setting, the production of ®-2-Azetidin-2-yl-ethanol may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: ®-2-Azetidin-2-yl-ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases to facilitate the replacement of the hydroxyl group.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

®-2-Azetidin-2-yl-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Azetidin-2-yl-ethanol involves its interaction with specific molecular targets. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and binding properties. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    (S)-2-Azetidin-2-yl-ethanol: The enantiomer of ®-2-Azetidin-2-yl-ethanol, which may have different biological activities and properties.

    2-Azetidinone: A related compound with a similar azetidine ring structure but different functional groups.

    2-Azetidinylmethanol: Another similar compound with a hydroxyl group attached to the azetidine ring.

Uniqueness: ®-2-Azetidin-2-yl-ethanol is unique due to its specific chiral configuration and the presence of both the azetidine ring and the hydroxyl group. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of chiral interactions.

Properties

IUPAC Name

2-[(2R)-azetidin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-4-2-5-1-3-6-5/h5-7H,1-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXFHIPYFJSPKX-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312109
Record name 2-Azetidineethanol, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965314-52-6
Record name 2-Azetidineethanol, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965314-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azetidineethanol, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Azetidin-2-yl-ethanol
Reactant of Route 2
(R)-2-Azetidin-2-yl-ethanol
Reactant of Route 3
(R)-2-Azetidin-2-yl-ethanol
Reactant of Route 4
(R)-2-Azetidin-2-yl-ethanol
Reactant of Route 5
(R)-2-Azetidin-2-yl-ethanol
Reactant of Route 6
(R)-2-Azetidin-2-yl-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.